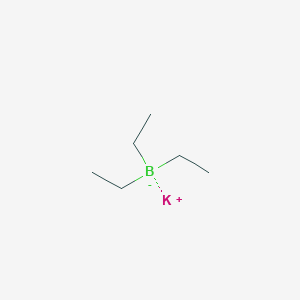
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Vue d'ensemble
Description
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a compound with the CAS Number: 86209-35-0. It has a molecular weight of 223.62 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid . The InChI key is XCWIXLMCHFBXLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility may require further investigation.Applications De Recherche Scientifique
Analytical Chemistry Applications
Quinoxaline derivatives, closely related to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, have been explored as analytical reagents. Dutt, Sanayal, and Nag (1968) discovered that quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy derivatives, are effective for the gravimetric determination of several metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), highlighting their utility in trace metal analysis (Dutt, Sanayal, & Nag, 1968).
Synthetic Chemistry Applications
In the domain of synthetic chemistry, the derivatives of quinoline carboxylic acids have facilitated the development of various novel compounds. For instance, Gao et al. (2011) reported a facile synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the potential of these derivatives in synthesizing complex molecules with potential biological activities (Gao, Liu, Jiang, & Li, 2011).
Medicinal Chemistry Applications
From a medicinal chemistry perspective, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities, indicating their potential as anticancer agents. Bhatt, Agrawal, and Patel (2015) synthesized various derivatives and demonstrated significant anticancer activity, highlighting the therapeutic potential of quinoline carboxylic acids and their derivatives (Bhatt, Agrawal, & Patel, 2015).
Photophysical and Electrochemical Applications
Padalkar and Sekar (2014) explored azole-quinoline based fluorophores derived from hydroxy quinoline carboxylic acids, demonstrating their potential in creating advanced materials for photophysical applications (Padalkar & Sekar, 2014). Additionally, Shah et al. (2014) investigated the electrochemical properties of a quinoxaline carboxylic acid derivative, revealing insights into the redox behavior and thermodynamic parameters of these compounds, suggesting their application in electrochemical sensors and devices (Shah et al., 2014).
Safety and Hazards
Mécanisme D'action
Propriétés
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWIXLMCHFBXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424685 | |
| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86209-35-0 | |
| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)


![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)



